molecular formula C12H21NO4S B7931544 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931544
M. Wt: 275.37 g/mol
InChI Key: GGEMSKOLPLZURL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMSKOLPLZURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution with Carboxymethyl Sulfide

Reagents :

  • Pyrrolidine derivative (e.g., 2-bromomethyl-pyrrolidine)

  • Carboxymethyl sulfide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Sulfanylmethyl Introduction : React 2-bromomethyl-pyrrolidine with carboxymethyl sulfide in THF at 0–25°C for 12–24 hours.

  • Boc Protection : Add Boc₂O and a base (e.g., triethylamine) to the intermediate, stirring at room temperature for 16 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification : Column chromatography (hexane/ethyl acetate, 70:30) yields the product as a white solid.

Yield : ~85–90% (estimated from analogous reactions).

Method 2: Thiol-Ene Click Chemistry

Reagents :

  • 2-Allyl-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Thioglycolic acid

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

Procedure :

  • Radical Thiol-Ene Reaction : Irradiate a mixture of 2-allyl-pyrrolidine and thioglycolic acid under UV light (λ = 365 nm) for 2 hours.

  • Boc Protection : Introduce Boc groups post-reaction using Boc₂O in DCM.

  • Purification : Recrystallization from hexane/ethyl acetate.

Yield : ~75–80% (based on similar thiol-ene reactions).

Method 3: Reductive Amination

Reagents :

  • 2-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Mercaptoacetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

Procedure :

  • Imine Formation : React 2-formyl-pyrrolidine with mercaptoacetic acid in methanol.

  • Reduction : Add NaBH₃CN at 0°C, stir for 6 hours.

  • Isolation : Concentrate under vacuum and purify via flash chromatography.

Yield : ~70–75% (estimated from reductive amination benchmarks).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • THF vs. DCM : THF enhances nucleophilicity in substitution reactions, while DCM is preferred for Boc protection due to inertness.

  • Low-Temperature Steps : Cooling to -10°C minimizes side reactions during sulfide addition.

Catalytic Additives

  • Base Selection : Triethylamine or K₂CO₃ improves Boc group incorporation.

  • Radical Inhibitors : Hydroquinone prevents polymerization in thiol-ene reactions.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Hexane/ethyl acetate gradients (70:30 to 60:40) resolve intermediates.

  • HPLC : C18 columns with acetonitrile/water mobile phases confirm purity (>98%).

Spectroscopic Analysis

TechniqueKey Data
¹H NMR δ 1.45 (s, 9H, Boc), δ 3.40–3.70 (m, 4H, pyrrolidine), δ 2.90 (t, SCH₂)
¹³C NMR δ 155.1 (C=O), δ 80.1 (Boc), δ 35.6 (SCH₂)
IR 1740 cm⁻¹ (C=O ester), 2550 cm⁻¹ (S-H, if present)
MS (ESI+) m/z 264.1 [M+H]+

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other proteins, altering their activity or stability. The molecular targets and pathways involved can vary widely, but often involve interactions with nucleophilic or electrophilic sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Reactivity and Stability

Compound A : (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)
  • Key Differences: Substituent: Iodomethyl (–CH2I) instead of carboxymethylsulfanylmethyl. Reactivity: The iodine atom enhances electrophilicity, making it prone to nucleophilic substitution (e.g., Suzuki couplings) compared to the thioether-carboxylic acid group in the target compound.
Compound B : tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353945-57-9)
  • Key Differences: Substituent: Hydroxyethylthio (–SCH2CH2OH) at the 3-position vs. carboxymethylsulfanylmethyl at the 2-position.
Compound C : 2-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353943-56-2)
  • Key Differences: Substituent: Cyclopropylamino-carboxymethyl (–CH2N(C3H5)CH2COOH) group. Molecular Weight: 298.38 g/mol () vs. 275.36 g/mol for the target compound, reflecting the added cyclopropyl group .

Thermal and Chemical Stability

  • Thermal Degradation :
    • highlights that tert-butyl esters in polymers undergo thermal cleavage at ~125–116 kJ/mol activation energy. While the target compound’s exact thermal stability is undocumented, its tert-butyl ester group is likely susceptible to similar acid-catalyzed cleavage under heat .
    • Comparison with Compound B : The hydroxyethylthio group in Compound B may stabilize the molecule via intramolecular hydrogen bonding, whereas the carboxymethylsulfanyl group in the target compound could promote decarboxylation at elevated temperatures.

Functional Group Compatibility

Property Target Compound Compound A Compound B Compound C
Substituent –SCH2COOH –CH2I –SCH2CH2OH –CH2N(C3H5)CH2COOH
Molecular Weight (g/mol) 275.36 339.23 261.39 298.38
Key Reactivity Thiol-ene, decarboxylation Nucleophilic substitution Hydrogen bonding Steric hindrance
Thermal Stability Moderate (inferred) Low (iodide instability) Moderate High (cyclopropane stabilization)
Safety Profile Likely irritant Skin/eye irritant Not documented Not documented

Biological Activity

2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in biological applications due to its unique structural features. This compound, with a molecular formula of C₁₃H₁₉N₃O₄S and a molecular weight of approximately 275.36 g/mol, contains a pyrrolidine ring, various functional groups, and a tert-butyl ester, which contribute to its reactivity and biological activity .

Structural Characteristics

The structural characteristics of 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester are pivotal in determining its biological activity. The presence of the carboxymethyl group and the sulfanyl group enhances its interaction with biological molecules, potentially influencing various biochemical pathways.

Feature Description
Molecular Formula C₁₃H₁₉N₃O₄S
Molecular Weight 275.36 g/mol
Boiling Point Approximately 406.3 °C
Density Approximately 1.199 g/cm³

Biological Activity

Preliminary studies suggest that 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits various biological activities, particularly in pharmacological contexts. Compounds sharing similar structural motifs often demonstrate:

  • Antioxidant Activity : Its sulfanyl group may provide radical-scavenging properties.
  • Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation.
  • Analgesic Properties : Structural analogs are known for pain-relieving effects.

The exact mechanisms of action for this compound remain to be fully elucidated, necessitating further research.

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential biological activities of 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Notable studies include:

  • Antioxidant Studies : A study on related pyrrolidine derivatives demonstrated significant antioxidant activity, suggesting that the compound may similarly protect against oxidative stress .
  • Anti-inflammatory Research : Investigations into compounds with carboxymethyl and sulfanyl groups revealed their effectiveness in reducing inflammatory markers in vitro .
  • Analgesic Research : Similar pyrrolidine-based compounds have been linked to analgesic effects, indicating that this compound may also possess pain-relieving properties .

Synthesis Methods

The synthesis of 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through various methods that highlight its versatility:

  • Nucleophilic Substitution Reactions : Utilizing functional groups for targeted modifications.
  • Esterification Processes : Employing acid chlorides or anhydrides to form the tert-butyl ester.

These synthetic routes are essential for producing the compound for further biological evaluation.

Q & A

Q. How to mitigate side reactions (e.g., tert-butyl ester cleavage) during downstream modifications?

  • Methodological Answer :
  • Protecting group compatibility : Avoid strong acids (TFA) or bases (LiAlH₄); use mild deprotection (H₂/Pd in EtOAc).
  • Computational screening : Identify conditions that minimize ester hydrolysis using COSMO-RS solvent models.
  • In situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to detect cleavage intermediates.

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